![molecular formula C23H23N3O3S B15029222 (5Z)-2-(4-butoxyphenyl)-5-(2-ethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B15029222.png)
(5Z)-2-(4-butoxyphenyl)-5-(2-ethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
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Overview
Description
(5Z)-2-(4-BUTOXYPHENYL)-5-[(2-ETHOXYPHENYL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE is a complex organic compound characterized by its unique structure, which includes a triazolo-thiazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-2-(4-BUTOXYPHENYL)-5-[(2-ETHOXYPHENYL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE typically involves multi-step organic reactions. The process begins with the preparation of the triazolo-thiazole core, followed by the introduction of the butoxy and ethoxy phenyl groups. Common reagents used in these reactions include various halides, bases, and solvents under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(5Z)-2-(4-BUTOXYPHENYL)-5-[(2-ETHOXYPHENYL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE can undergo various chemical reactions, including:
Oxidation: This reaction can alter the functional groups on the phenyl rings.
Reduction: This can affect the triazolo-thiazole core.
Substitution: Halogenation or alkylation reactions can introduce new substituents.
Common Reagents and Conditions
Common reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions vary but often involve specific temperatures, solvents, and catalysts to drive the reactions efficiently.
Major Products
The major products formed depend on the type of reaction. For example, oxidation may yield phenolic derivatives, while substitution reactions can produce various halogenated or alkylated compounds.
Scientific Research Applications
(5Z)-2-(4-BUTOXYPHENYL)-5-[(2-ETHOXYPHENYL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (5Z)-2-(4-BUTOXYPHENYL)-5-[(2-ETHOXYPHENYL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE involves its interaction with specific molecular targets. These targets may include enzymes or receptors, where the compound can modulate biological pathways. The exact pathways and molecular targets depend on the specific application being studied.
Comparison with Similar Compounds
Similar Compounds
Dichloroanilines: These compounds have similar aromatic structures but differ in their functional groups and overall reactivity.
Phenylallenyl Phosphine Oxides: These compounds share some structural similarities but have different chemical properties and applications.
Uniqueness
(5Z)-2-(4-BUTOXYPHENYL)-5-[(2-ETHOXYPHENYL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE is unique due to its triazolo-thiazole core, which imparts specific chemical and biological properties not found in other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C23H23N3O3S |
---|---|
Molecular Weight |
421.5 g/mol |
IUPAC Name |
(5Z)-2-(4-butoxyphenyl)-5-[(2-ethoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C23H23N3O3S/c1-3-5-14-29-18-12-10-16(11-13-18)21-24-23-26(25-21)22(27)20(30-23)15-17-8-6-7-9-19(17)28-4-2/h6-13,15H,3-5,14H2,1-2H3/b20-15- |
InChI Key |
AYRDDJAIXOAISO-HKWRFOASSA-N |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)C2=NN3C(=O)/C(=C/C4=CC=CC=C4OCC)/SC3=N2 |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2=NN3C(=O)C(=CC4=CC=CC=C4OCC)SC3=N2 |
Origin of Product |
United States |
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